

crystal structure of 4-amino-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Amino-3-fluorophenyl)boronic acid

Cat. No.: B1248609

[Get Quote](#)

An In-depth Technical Guide to the Crystal Structure of 4-amino-3-fluorophenylboronic acid

Executive Summary

4-amino-3-fluorophenylboronic acid is a pivotal molecule in medicinal chemistry and materials science. Its unique structural features—a boronic acid moiety for reversible covalent bonding, a fluorine atom to modulate acidity, and an amine group for functionalization—make it a highly valuable building block. This guide offers a comprehensive analysis of its three-dimensional architecture as determined by single-crystal X-ray diffraction. We will delve into the synthesis and crystallization, the methodology of structure determination, and a detailed examination of the molecular geometry and intermolecular forces that govern its solid-state packing. The insights derived from this structural analysis are correlated with the compound's physicochemical properties and its significant applications, particularly in the development of glucose sensors and as an intermediate in pharmaceutical synthesis.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids have become indispensable tools in modern chemistry and drug development. Their utility spans a wide range of applications, from the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to their use as enzyme inhibitors and chemical sensors.^{[1][2]} The functional versatility of the boronic acid group, $B(OH)_2$, lies in its ability to

form reversible covalent bonds with diols, a property famously exploited in glucose sensing.^[1]^[3]

The specific properties of a phenylboronic acid can be precisely tuned through substitution on the aromatic ring. In the case of 4-amino-3-fluorophenylboronic acid, the substituents are chosen with strategic intent:

- **Fluorine Substituent:** The electron-withdrawing nature of the fluorine atom is crucial for enhancing the Lewis acidity of the boron center. This lowers the pK_a of the boronic acid, enabling it to bind effectively with diols (like glucose) at physiological pH (~7.4).^[3]
- **Amine Substituent:** The pendant amino group provides a convenient handle for covalent attachment to other molecules or polymer matrices, a feature essential for immobilizing the sensing molecule in a device.^[1]^[3]

This guide provides a detailed exploration of the solid-state structure of 4-amino-3-fluorophenylboronic acid, revealing how the interplay of its functional groups dictates its molecular conformation and crystal packing, which in turn influences its bulk properties and applications.

Synthesis and Single Crystal Growth

The synthesis of 4-amino-3-fluorophenylboronic acid is a multi-step process that requires careful control of reaction conditions to achieve a reasonable yield. The procedure reported by Das et al. serves as the authoritative method for its preparation.^[1]^[4]

Rationale for the Synthetic Strategy

The core of the synthesis involves a lithium-halogen exchange to introduce the boron moiety. However, the presence of an acidic proton on the aniline amine group would interfere with the highly basic organolithium reagent. Therefore, the amine group must first be protected. A silyl group is an effective choice as it is easily installed and removed under mild conditions.^[3]

Experimental Protocol: Synthesis

The following protocol is adapted from the established literature.^[1] All reactions should be performed under an inert nitrogen atmosphere using anhydrous solvents.

Step 1: Protection of the Amine Group

- Dissolve 4-bromo-2-fluoroaniline in anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Add n-butyllithium (n-BuLi) dropwise to deprotonate the amine.
- Add trimethylsilyl chloride (TMSCl) to the solution to form the TMS-protected aniline.
- Allow the reaction to warm to room temperature and stir for several hours.
- The resulting trimethylsilyl-protected 4-bromo-2-fluoroaniline is used directly in the next step.

Step 2: Boronic Acid Formation

- Cool the solution containing the protected aniline to -78 °C using a dry ice/acetone bath.
- Add a second equivalent of n-BuLi dropwise to perform the lithium-bromine exchange.
- After stirring for a short period, add trimethyl borate, B(OMe)₃, to the solution.
- Allow the reaction mixture to slowly warm to room temperature.
- Quench the reaction by adding 0.1 N HCl. This step also serves to hydrolyze the borate ester and deprotect the amine group.
- Stir the mixture overnight.
- Perform an ether extraction. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
- Purify the product by precipitation from pentane at 0 °C to yield 4-amino-3-fluorophenylboronic acid as a light yellow solid.^[1]



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for 4-amino-3-fluorophenylboronic acid.

Protocol: Single Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the purified compound. A common method involves:

- Dissolving the purified solid in a minimal amount of a suitable solvent (e.g., a mixture of ether and water).
- Allowing the solvent to evaporate slowly and undisturbed in a loosely capped vial over several days.
- Harvesting the resulting single crystals for analysis.

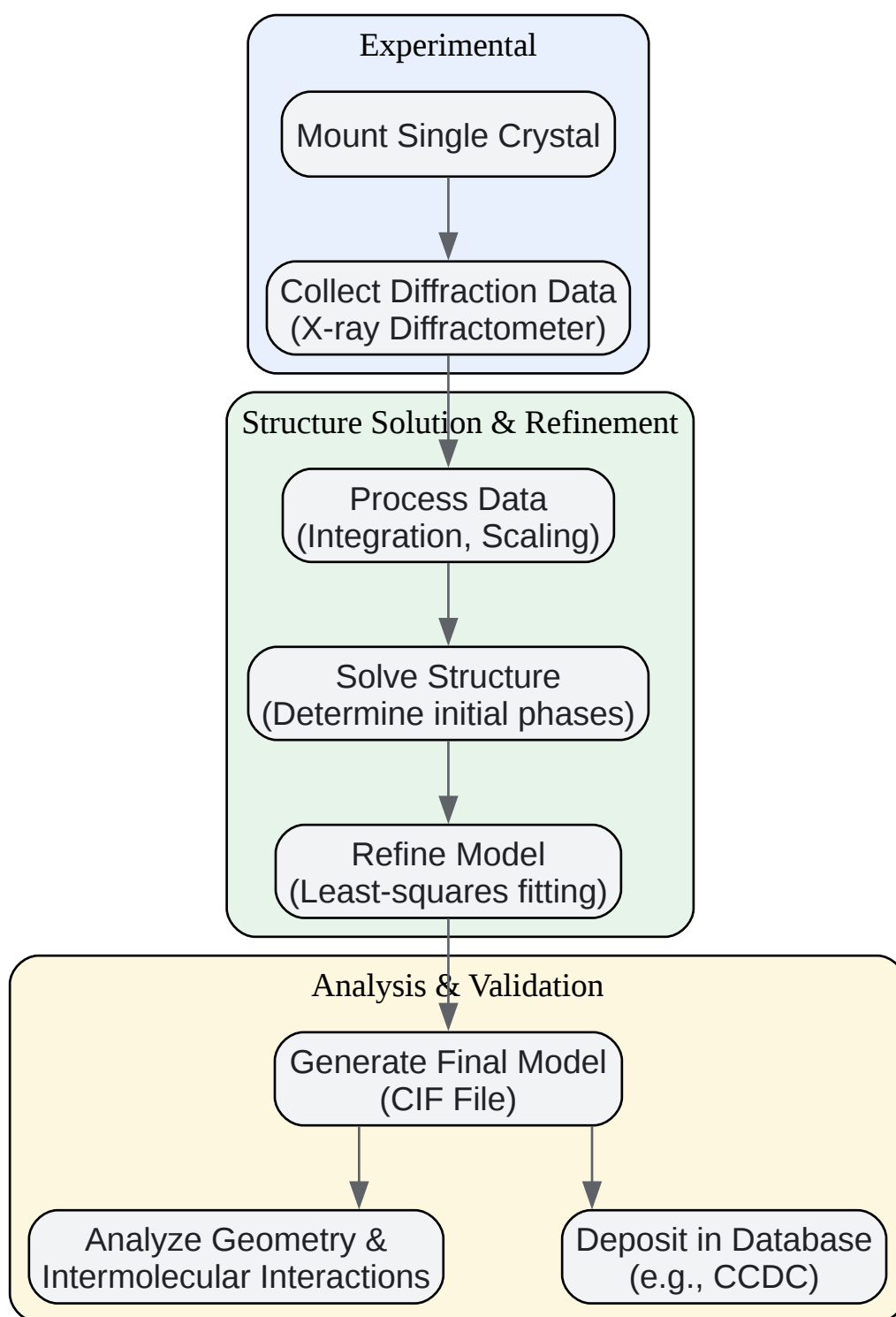
Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Methodology Overview

The technique involves irradiating a single crystal with a focused beam of X-rays. The crystal lattice diffracts the X-rays in a specific pattern of spots. The positions and intensities of these spots contain the information needed to reconstruct the electron density map of the molecule and, from that, the atomic positions.

Experimental Workflow: SC-XRD



[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray diffraction analysis.

In-Depth Structural Analysis

The crystal structure of 4-amino-3-fluorophenylboronic acid was determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 216907.^[1] The analysis of this structure provides critical insights into its behavior.

Crystallographic Data Summary

While the full crystallographic table requires accessing the CCDC deposition, the published literature confirms the structure and provides key details.^[1] A representative table of crystallographic parameters is shown below.

Parameter	Value
Chemical Formula	C ₆ H ₇ BFNO ₂
CCDC Deposition Number	216907
Crystal System	(To be confirmed from CIF)
Space Group	(To be confirmed from CIF)
a, b, c (Å)	(To be confirmed from CIF)
α, β, γ (°)	(To be confirmed from CIF)
Volume (Å ³)	(To be confirmed from CIF)
Z (Molecules per cell)	(To be confirmed from CIF)

Molecular Geometry

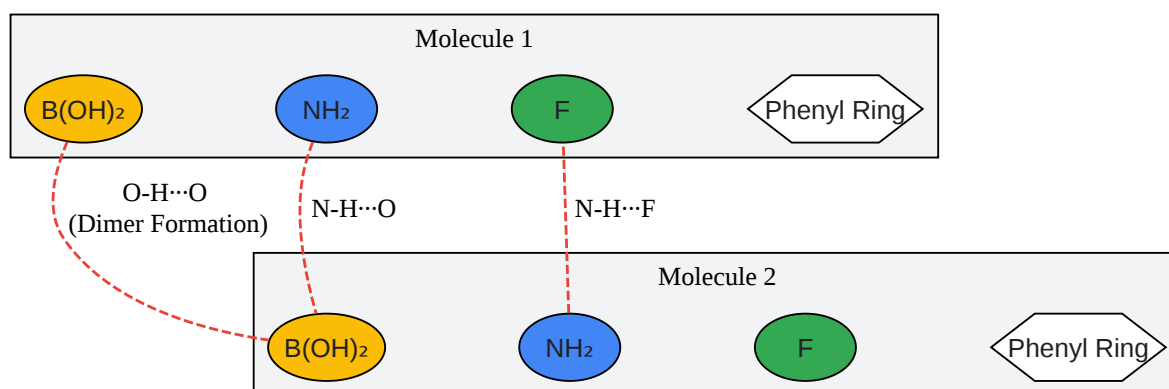
The analysis of the crystal structure confirms the expected molecular connectivity. The boron atom exhibits trigonal planar geometry, as is typical for boronic acids. Bond lengths and angles are consistent with those found in other structurally characterized phenylboronic acid derivatives.^[1] The benzene ring is planar, with the amino, fluoro, and boronic acid substituents lying in or close to the plane of the ring.

Intermolecular Interactions and Crystal Packing

The most revealing aspect of the crystal structure is the extensive network of hydrogen bonds that dictates the packing of the molecules in the unit cell. The literature highlights that all three substituents on the benzene ring—the amino group, the fluorine atom, and the boronic acid—are involved in these interactions.[1]

- **Boronic Acid Dimers:** A common and dominant motif in the crystal structures of boronic acids is the formation of hydrogen-bonded dimers. Two boronic acid groups from adjacent molecules typically form a cyclic arrangement with two strong O-H...O hydrogen bonds.
- **Amine Group Interactions:** The -NH₂ group is a potent hydrogen bond donor. It forms N-H...O bonds with the oxygen atoms of the boronic acid groups of neighboring molecules and potentially N-H...F bonds.
- **Role of Fluorine:** The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H...F or N-H...F interactions, further stabilizing the crystal lattice.

This intricate network of hydrogen bonds results in a stable, tightly packed three-dimensional structure.



[Click to download full resolution via product page](#)

Caption: Key hydrogen bonding interactions in the crystal lattice.

Structure-Property Relationships and Applications

The solid-state structure provides a foundation for understanding the macroscopic properties and applications of 4-amino-3-fluorophenylboronic acid.

Impact on Acidity (pK_a)

The electron-withdrawing effect of the ortho-fluorine atom is a primary determinant of the boronic acid's Lewis acidity. This effect is electronic and intrinsic to the molecule, but the crystal structure confirms the intramolecular geometry that allows for this influence. The lowered pK_a is critical for its function as a glucose sensor in physiological fluids.^{[1][3]} A study found that the acetamido derivative of 4-amino-3-fluorophenylboronic acid has a pK_a value of 7.8, which is advantageously low for binding sugars at physiological pH.^{[1][5]}

Implications for Drug Development

As a pharmaceutical intermediate, the compound's stability and reactivity are paramount. The solid-state structure provides insights into its stability. Furthermore, its functional groups make it a versatile building block:

- **Suzuki-Miyaura Coupling:** The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions to form C-C bonds, a cornerstone of modern drug synthesis.^[2]
- **Pharmacophore Element:** The substituted phenylboronic acid motif itself can act as a pharmacophore, designed to interact with specific biological targets. Boron-containing drugs like Bortezomib (Velcade) and Vaborbactam highlight the therapeutic potential of this class of compounds.^{[6][7]}

Conclusion

The crystal structure of 4-amino-3-fluorophenylboronic acid offers a detailed portrait of a molecule designed for function. The strategic placement of fluoro and amino substituents on the phenylboronic acid core results in a compound with tailored electronic properties and versatile chemical reactivity. The solid-state architecture is dominated by an extensive hydrogen-bonding network, which stabilizes the lattice and involves all three key functional groups. This structural understanding is not merely academic; it provides a rational basis for the compound's low pK_a and its successful application in glucose sensing materials, while also confirming its utility as a robust and predictable building block for the synthesis of complex

pharmaceutical agents. This guide underscores the power of structural chemistry to connect molecular architecture with tangible, high-value applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.pitt.edu [sites.pitt.edu]
- 2. innospk.com [innospk.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. consensus.app [consensus.app]
- 6. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry | MDPI [mdpi.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [crystal structure of 4-amino-3-fluorophenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248609#crystal-structure-of-4-amino-3-fluorophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com